molecular formula C5H8O5 B1175298 2-N,3-N-difluorobutane-2,3-diimine CAS No. 16063-51-7

2-N,3-N-difluorobutane-2,3-diimine

Cat. No.: B1175298
CAS No.: 16063-51-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Difluoro-2,3-butanediimine: is a chemical compound with the molecular formula C4H6F2N2 It is characterized by the presence of two fluorine atoms and two imine groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Difluoro-2,3-butanediimine typically involves the fluorination of precursor compounds. One common method is the fluorination of 2,3-butanediimine using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of N,N’-Difluoro-2,3-butanediimine may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Difluoro-2,3-butanediimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-Difluoro-2,3-butanediimine is used as a building block in organic synthesis.

Biology: In biological research, N,N’-Difluoro-2,3-butanediimine is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.

Industry: N,N’-Difluoro-2,3-butanediimine is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N,N’-Difluoro-2,3-butanediimine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The imine groups can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, modulating their biological activity .

Comparison with Similar Compounds

  • N,N’-Difluoro-1,4-butanediimine
  • N,N’-Difluoro-2,3-pentanediimine
  • N,N’-Difluoro-2,3-hexanediimine

Comparison: N,N’-Difluoro-2,3-butanediimine is unique due to its specific fluorination pattern and the position of the imine groups on the butane backbone. Compared to similar compounds, it exhibits distinct reactivity and stability, making it suitable for specific applications in synthesis and research. The presence of fluorine atoms enhances its chemical and biological properties, distinguishing it from non-fluorinated analogs .

Properties

CAS No.

16063-51-7

Molecular Formula

C5H8O5

Molecular Weight

0

Synonyms

N,N/'-Difluoro-2,3-butanediimine

Origin of Product

United States

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